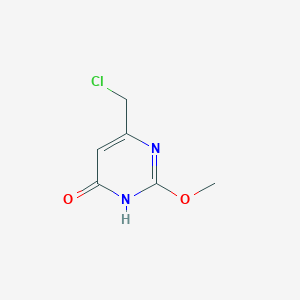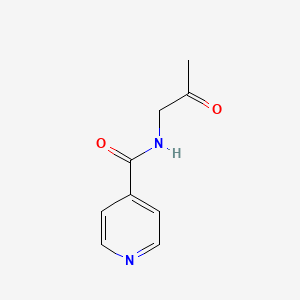
4-Methyleneisochromane
概要
説明
4-Methyleneisochromane is an organic compound with the molecular formula C10H10O. It is a derivative of isochroman, characterized by the presence of a methylene group at the fourth position of the isochroman ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyleneisochromane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyphenyl)ethanol with formaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methyleneisochromane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isochromans, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methyleneisochromane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 4-Methyleneisochromane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Isochroman: Lacks the methylene group at the fourth position.
Chromone: Contains a carbonyl group at the fourth position instead of a methylene group.
Chromanone: Similar structure but with a different functional group at the fourth position
Uniqueness
Its methylene group at the fourth position allows for unique chemical transformations and interactions compared to its analogs .
特性
CAS番号 |
87280-13-5 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 |
InChIキー |
ITLGBCGWOPTPOK-UHFFFAOYSA-N |
正規SMILES |
C=C1COCC2=CC=CC=C12 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8678712.png)
![(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B8678716.png)






![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)


![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)


